molecular formula C13H20N2O B1289077 (4-Amino-1-benzylpiperidin-4-yl)methanol CAS No. 312928-52-2

(4-Amino-1-benzylpiperidin-4-yl)methanol

Cat. No.: B1289077
CAS No.: 312928-52-2
M. Wt: 220.31 g/mol
InChI Key: FMVFHXNKSCWWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-1-benzylpiperidin-4-yl)methanol is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with an amino group at the fourth position, a benzyl group at the first position, and a hydroxymethyl group at the fourth position. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1-benzylpiperidin-4-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reduction reaction of a corresponding carbonyl compound, such as a ketone or aldehyde, using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Introduction of the Amino Group: The amino group can be introduced through an amination reaction using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cardiovascular Diseases

The compound has been identified as a potential treatment for several cardiovascular conditions, including:

  • Atherosclerosis : It has been shown to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), which is involved in the formation of lysophosphatidylcholine and oxidized fatty acids, contributing to atherosclerosis .
  • Hypertension and Angina Pectoris : The modulation of inflammatory pathways may help manage blood pressure and chest pain associated with angina .

Neurodegenerative Diseases

Research indicates that (4-Amino-1-benzylpiperidin-4-yl)methanol can play a role in treating neurodegenerative diseases:

  • Alzheimer's Disease : The compound has been linked to reducing blood-brain barrier leakage and amyloid beta accumulation, which are critical factors in Alzheimer's pathology .
  • Other Neuropsychiatric Disorders : Its anti-inflammatory properties may also extend to conditions such as schizophrenia and multiple sclerosis .

Inflammatory Conditions

The compound's ability to modulate immune responses makes it a candidate for treating various inflammatory diseases:

  • Rheumatoid Arthritis : By inhibiting the activation of monocytes and macrophages, it may alleviate symptoms associated with this autoimmune disorder .
  • Psoriasis and Chronic Inflammation : Its application in managing skin conditions like psoriasis is being explored due to its potential to reduce cytokine release .

Alzheimer’s Disease Model

In a swine model simulating diabetes and hypercholesterolemia, administration of this compound resulted in decreased amyloid beta burden and improved blood-brain barrier integrity, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Atherosclerosis Treatment

Clinical studies have indicated that patients treated with Lp-PLA2 inhibitors, including derivatives of this compound, showed significant reductions in cardiovascular events related to atherosclerosis .

Comparative Analysis of Related Compounds

Compound NameTherapeutic UseMechanism of Action
This compoundCardiovascular diseases, neurodegenerationLp-PLA2 inhibition, anti-inflammatory effects
Chalcone DerivativesCognitive declineCholinesterase inhibition
Other Lp-PLA2 InhibitorsAtherosclerosisReduction of lysophosphatidylcholine levels

Mechanism of Action

The mechanism of action of (4-Amino-1-benzylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme involved in a biochemical pathway or activate a receptor to trigger a cellular response. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

(4-Amino-1-benzylpiperidin-4-yl)methanol can be compared with other piperidine derivatives, such as:

    (4-Amino-1-phenylpiperidin-4-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group.

    (4-Amino-1-methylpiperidin-4-yl)methanol: Similar structure but with a methyl group instead of a benzyl group.

    (4-Amino-1-benzylpiperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity compared to other similar compounds.

Biological Activity

Overview

(4-Amino-1-benzylpiperidin-4-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with an amino group at the fourth position, a benzyl group at the first position, and a hydroxymethyl group at the fourth position. Its structural characteristics suggest promising pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, which can have implications for neurodegenerative diseases.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters like acetylcholine, and their inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease.

CompoundAChE Inhibition (%)BuChE Inhibition (%)
This compound17.2% at 100 nmol/L21.5% at 100 nmol/L

This table summarizes the AChE and BuChE inhibition percentages observed in studies involving this compound and its derivatives .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Neuroprotective Effects : A study highlighted the neuroprotective potential of piperidine derivatives against oxidative stress in neuronal cell lines. The compounds were evaluated for their ability to scavenge free radicals and protect against cell death induced by oxidative damage .
  • Antioxidant Activity : In vitro assays demonstrated that certain derivatives exhibited significant antioxidant properties, which could be beneficial in mitigating neurodegenerative processes associated with oxidative stress .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound revealed that modifications to the piperidine ring and substituents significantly impact biological activity. For instance, replacing the benzyl group with smaller alkyl groups maintained potency while reducing molecular weight, suggesting a strategic approach for drug design .

Synthesis and Research Applications

The synthesis of this compound involves several steps, including the formation of the piperidine ring and the introduction of functional groups through various chemical reactions such as nucleophilic substitution and reduction. This compound serves as an important intermediate in organic synthesis and is utilized in developing new therapeutic agents targeting neurological disorders.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The hydroxymethyl group (-CH2OH) and amino group (-NH2) participate in alkylation and nucleophilic displacement reactions. For example:

Reaction TypeConditionsProductYieldSource
Nucleophilic substitution Potassium tert-butoxide in DMSO (15–20°C, 1h)Ether derivatives26%
Benzylation Substituted benzyl halides in THF (reflux, 24h)1-Benzylpiperidin-4-amine derivatives65–82%

In one study, the hydroxymethyl group was substituted with aryl ethers via nucleophilic displacement under basic conditions, yielding ether-linked analogs .

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation, forming ketones or carboxylic acids depending on reaction conditions:

Oxidizing AgentConditionsProductNotesSource
KMnO4 Acidic or neutral aqueous medium(4-Amino-1-benzylpiperidin-4-yl)carboxylic acidRequires controlled pH
CrO3 Anhydrous conditions (e.g., acetone)4-Oxo derivativesSelective oxidation of -CH2OH to ketone

Oxidation pathways are critical for synthesizing intermediates for drug candidates, such as acetylcholinesterase inhibitors .

Substitution and Functionalization of the Amino Group

The primary amine undergoes acylation, sulfonylation, or reductive amination:

Reaction TypeReagentProductApplicationSource
Acylation Acyl chlorides (e.g., 1,4-benzodioxane-5-carbonyl chloride)AmidesNeurologically active compounds
Reductive amination Aldehydes/ketones + NaBH3CNSecondary/tertiary aminesSynthesis of M4 receptor antagonists

For instance, amidation with 1,4-benzodioxane-5-carbonyl chloride under anhydrous conditions produced a 77% yield of a neuroactive amide .

Ring-Opening and Cyclization

The piperidine ring participates in ring-opening reactions with electrophiles or forms fused heterocycles:

ReactionConditionsProductYieldSource
Epoxide ring-opening LiClO4 in THF (5–10°C)3-[(1-Benzylpiperidin-4-yl)amino]-1-(carbazolyloxy)propan-2-ol65%
Grignard reaction Phenylmagnesium bromide4-Alkylamino-4-phenylpiperidines77–85%

These reactions are pivotal in synthesizing complex bioactive molecules, such as sigma receptor ligands .

Deprotection and Functional Group Interconversion

The benzyl group on the piperidine nitrogen is removable via hydrogenolysis:

MethodConditionsProductCatalystSource
Hydrogenolysis H2/Pd-C in methanol4-Aminopiperidin-4-ylmethanol5% Pd/C

This step is essential for generating free amines for further derivatization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Amino-1-benzylpiperidin-4-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of 1-benzyl-4-piperidone with aniline derivatives, followed by functional group modifications. For example, sodium triacetoxyborohydride (STAB) in acetic acid is effective for stabilizing intermediates during reductive amination . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of ketone to amine) and temperature (0–25°C) can improve yields to >80%. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradients) is critical for isolating the target compound .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the benzylpiperidine backbone and hydroxyl/amino group positions. For instance, the benzyl proton signals typically appear as a singlet at δ 3.7–4.1 ppm, while the piperidine ring protons show splitting patterns between δ 1.5–2.8 ppm . High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) can validate the molecular formula (e.g., C₁₃H₂₀N₂O₂). Purity assessment via HPLC (C18 column, pH 4.6 buffer/methanol mobile phase) ensures >95% purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity and limited safety data, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as analogous piperidine derivatives exhibit acute toxicity in preliminary assays . First-aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention if ingested . Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Triangulate data using orthogonal assays:

  • In vitro : Compare cytotoxicity results across multiple cell lines (e.g., HEK293 vs. HepG2) .
  • In silico : Perform molecular docking to predict binding affinities to target receptors (e.g., opioid or sigma receptors) .
  • In vivo : Validate hypotheses in animal models with controlled pharmacokinetic parameters (dose, administration route) .

Q. What strategies optimize the stereoselective synthesis of this compound enantiomers?

  • Methodological Answer : Chiral auxiliaries or catalysts can enhance enantiomeric excess (ee). For example:

  • Use (R)- or (S)-BINOL-derived phosphoric acids to induce asymmetry during reductive amination .
  • Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
  • Crystallize intermediates with chiral resolving agents (e.g., tartaric acid) to isolate desired enantiomers .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests robustness for short-term storage) .
  • Light sensitivity : Expose samples to UV/VIS light and quantify photodegradation using spectrophotometry (λ = 254 nm) .

Q. What advanced analytical techniques can identify trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted 1-benzyl-4-piperidone) with multiple reaction monitoring (MRM) .
  • NMR relaxation experiments : Differentiate between conformers or solvates using T₁/T₂ relaxation times .
  • X-ray crystallography : Resolve ambiguous structural features (e.g., hydrogen bonding networks) in single crystals .

Properties

IUPAC Name

(4-amino-1-benzylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVFHXNKSCWWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 1 L 4-neck round bottom flask was added LAH (9.42 g, 248 mmol) in dry THF (1000 mL) and the reaction mixture was cooled to 0° C. A solution of methyl 4-amino-1-benzylpiperidine-4-carboxylate (47.0 g, 165 mmol) in dry THF (250 ml) was added and the reaction mixture was allowed to warm to room temperature. The reaction mixture was cooled to 0° C. and quenched with water and filtered. The solid was washed with 50 ml of ethyl acetate. The organic layer of the filtrate was separated, washed with 2×200 ml portions of water and 200 ml of brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Name
Quantity
9.42 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (1.94 g, 51.2 mmol) was added to a THF (100 mL) solution of 4-amino-1-benzylpiperidine-4-carboxylic acid [Albert, J. S. et al. J. Med. Chem. 2002, 45, (18), 3972-3983] (390) (3.00 g, 12.8 mmol). The resulting mixture was stirred for 1.5 h at reflux. The reaction was cooled to room temperature and the following additions were made slowly: 2 mL of water followed by 2 mL of 1 N NaOH, and finally 4 mL of water. The mixture was then filtered and concentrated to give compound 391 as a thick clear oil (2.22 g, 79% yield). The material was used in the next step without further purification. LCMS-ESI (POS), M/Z, M+1: Found 221, Calculated 221.
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.